R-7050

TNF-α signaling NF-κB activation selectivity profiling

Research on TNF-α signaling often struggles with off-target effects from biologics that neutralize extracellular ligand. R-7050 solves this by selectively blocking intracellular TNFR1-adaptor complex formation (TRADD/RIP1) without affecting ligand-receptor binding. - 2.3-fold selectivity for TNF-α (EC50 0.631 μM) over IL-1β (EC50 1.45 μM) in A549 cells. - Preserves Fas- and ceramide-mediated apoptosis in ME180 cells. - Reduces brain water content from 81.5% to 78.5% in murine ICH at 6 mg/kg i.p.

Molecular Formula C16H8ClF3N4S
Molecular Weight 380.8 g/mol
Cat. No. B1678725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-7050
SynonymsR-7050;  R 7050;  R7050;  TNF-α Antagonist III; 
Molecular FormulaC16H8ClF3N4S
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F
InChIInChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H
InChIKeySUUMKHOVGVYGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R-7050: TNF-α Receptor Antagonist


R-7050 (CAS 303997-35-5) is a cell-permeable triazoloquinoxaline small molecule that functions as a tumor necrosis factor-α (TNF-α) receptor antagonist via a defined intracellular mechanism [1]. Unlike biologic TNF inhibitors that directly bind and neutralize circulating TNF-α ligand, R-7050 selectively blocks the association of TNFR1 with intracellular adaptor molecules TRADD and RIP1, thereby preventing receptor internalization and subsequent downstream signaling . The compound exhibits a molecular weight of 380.77 g/mol with the formula C₁₆H₈ClF₃N₄S and is supplied as a light yellow powder with purity typically ≥97% (HPLC) .

Mechanism
Intracellular TNFR1 adaptor disruption (TRADD/RIP1); cell-permeable probe
Selectivity
TNF-α pathway-preferring context over IL-1β and Fas death receptors
Application
Suitable for TNFR1-specific signaling studies without ligand-trapping artifacts

R-7050: Why Intra-Class Substitution Fails


Substituting R-7050 with alternative TNF-α pathway modulators risks fundamentally altering experimental interpretation due to divergent target engagement mechanisms and selectivity profiles. Biologic TNF inhibitors (e.g., Infliximab, Etanercept, Adalimumab) operate as ligand traps that neutralize extracellular TNF-α, whereas R-7050 acts intracellularly at the TNFR1-adaptor complex interface without affecting ligand-receptor binding [1]. Among small molecule TNFR antagonists, R-7050 demonstrates a defined 2.3-fold selectivity window for TNF-α-mediated signaling over IL-1β-driven pathways, a quantifiable differentiation not uniformly characterized across emerging analogs . This mechanistic and selectivity divergence means that substitution without validation introduces uncontrolled variables that compromise data reproducibility and target pathway attribution.

Biologic TNF inhibitors
Extracellular ligand traps are not interchangeable with intracellular adaptor blockade; target engagement differs fundamentally.
Emerging small-molecule analogs
Lack of documented selectivity profiling may shift TNF-α pathway attribution; 2.3-fold window may not transfer.
Unvalidated substitution
Introduces uncontrolled variables in target engagement and pathway-specific readouts; reproducibility may be compromised.

R-7050: Quantitative Selectivity Evidence


TNF-α vs. IL-1β Pathway Selectivity

R-7050 exhibits 2.3-fold greater potency in inhibiting TNF-α-mediated NF-κB activation compared to IL-1β-driven signaling, establishing quantifiable pathway preference . This selectivity differential was determined through direct head-to-head comparison in the same cellular system.

TNF-α vs IL-1β Selectivity
Data to verify
2.3-fold preference for TNF-α pathway
EC50: 0.631 μM (TNF-α) vs 1.45 μM (IL-1β)
Supports TNF-α-specific pathway interpretation in mixed inflammatory models
A549 cell-based NF-κB activation assay
TNF-α signaling NF-κB activation selectivity profiling

TNF-α vs. Fas/Ceramide Apoptosis Selectivity

R-7050 selectively inhibits TNF-α-induced caspase activation and cell death while failing to block Fas- or C6-ceramide-induced apoptosis, confirming pathway-restricted activity within death receptor signaling cascades .

Apoptosis Pathway Restriction
Reported
TNF-α caspase: inhibited
vs.
Fas / C6-ceramide: no inhibition
Pathway-restricted activity within death receptor signaling; reduces off-pathway confounding
ME180 cell-based assays
apoptosis caspase activation death receptor signaling

BBB Disruption and Edema Reduction in ICH

R-7050 (6 mg/kg, i.p.) administered up to 2 hours post-injury significantly reduced blood-brain barrier opening and attenuated cerebral edema development at 24 hours post-ICH in a mouse collagenase model, without affecting hematoma volume [1][2]. This indicates that beneficial effects derive specifically from TNFR signaling blockade downstream of clot formation.

ICH Edema Reduction
Reported
−3.0 ppt brain water
78.5±0.3% (R-7050) vs 81.5±0.5% (vehicle)
Supports neurovascular injury model endpoint interpretation
Mouse collagenase ICH, 6 mg/kg i.p., 24h
intracerebral hemorrhage blood-brain barrier neurovascular injury

RGC Protection in Optic Nerve Crush Model

Daily intraperitoneal administration of R7050 provided neuroprotection of retinal ganglion cells (RGCs) comparable to brain-derived neurotrophic factor (BDNF) at 5 days post-optic nerve crush, with sustained rescue observed at 14 days post-lesion [1]. At the 14-day time point, BDNF treatment was significantly better than intravitreal R7050 alone, providing a benchmark for comparative efficacy assessment.

RGC Survival Benchmark
Reported
R-7050 comparable to BDNF at 5d
vs.
BDNF superior at 14d
Provides calibrated reference for neuroprotection endpoint context
Optic nerve crush, pigmented mouse
retinal ganglion cells optic nerve crush neuroprotection

Multimodal Protection in Ischemic Stroke

Pretreatment with R-7050 in a rat model of permanent cerebral ischemia conferred protection against post-stroke neurological deficits, brain infarction, edema, oxidative stress, and caspase-3 activation, while also reversing metabolic alterations including hyperglycemia and elevated plasma corticosterone and CRP [1].

Multimodal Stroke Protection
Class-level
Multiple statistically significant improvements reported (neurological, inflammatory, metabolic endpoints)
Supports pleiotropic TNF-α contribution investigation in stroke models
Rat permanent ischemia, pretreatment
ischemic stroke hyperglycemia neuroinflammation

Limited Off-Target Activity Across Receptor Systems

R-7050 demonstrates a restricted activity profile, showing inhibitory effects primarily in TNFα receptor and, to a weaker extent, LPA receptor (GPCR) systems, while lacking activity against IL-1βR, InsulinR, IGFR, EGFR, or Fas receptor systems . This defined selectivity footprint is documented through systematic receptor panel screening.

Receptor Selectivity Panel
Data to verify
Active: TNFR, LPA (weaker)
vs.
Inactive: IL-1βR, InsulinR, IGFR, EGFR, Fas
Documented selectivity supports target attribution; reduces off-target interpretation risk
Panel screening across receptor systems
receptor selectivity GPCR tyrosine kinase

R-7050: Defined Application Scenarios


TNF-α vs. IL-1β Contributions in Inflammatory Models

Employ R-7050 in A549 or similar epithelial cell systems to quantify the relative contribution of TNF-α-driven NF-κB activation versus IL-1β-mediated signaling. The established 2.3-fold selectivity window (EC50 0.631 μM for TNF-α vs. 1.45 μM for IL-1β) provides a calibrated reference for interpreting pathway-specific effects in co-stimulation or complex inflammatory milieu experiments .

TNFR1-Specific Apoptosis Without Cross-Talk

Utilize R-7050 in ME180 or analogous cellular models to selectively block TNF-α-induced caspase activation and cell death while preserving Fas- and ceramide-mediated apoptotic pathways. This discrimination is critical for studies requiring clean attribution of apoptotic outcomes specifically to TNFR1 engagement rather than broader death receptor signaling networks .

Intracerebral Hemorrhage Neurovascular Studies

Apply R-7050 in murine intracerebral hemorrhage (collagenase model) at 6 mg/kg i.p. administered within 2 hours post-injury. This regimen reduces brain water content from 81.5±0.5% (ICH-vehicle) to 78.5±0.3%, restoring levels comparable to sham-operated controls (75.6±0.3%). The established efficacy window and quantitative edema reduction provide a validated protocol reference for neurovascular inflammation studies [1].

TNFR1 Antagonist Benchmark for Neuroprotection Studies

Deploy R7050 via systemic or intravitreal routes in optic nerve crush models as a comparator for evaluating novel neuroprotective agents. The documented performance parity with BDNF at acute time points (5 days) and known differential at later stages (14 days) establishes R7050 as a calibrated small molecule reference for TNFR1-mediated retinal ganglion cell survival studies .

Application
Selection Property
Validation Focus
TNF-α/IL-1β pathway contribution studies
Defined TNF-α selectivity over IL-1β
NF-κB activation endpoint comparison
Apoptosis pathway discrimination studies
TNFR1-restricted caspase inhibition
Confirm absence of Fas/ceramide pathway inhibition
Neurovascular injury model endpoint assessment
Post-ICH BBB disruption and edema response
Edema reduction and BBB integrity endpoints
Retinal ganglion cell survival benchmarking
Neuroprotection reference with known neurotrophic factor comparator
RGC survival endpoint comparison at acute and chronic phases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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